Tert-butyl 4-hydroxy-4-(pyridin-2-YL)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester, a hydroxyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine ring.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridinyl group can undergo reduction to form a piperidine derivative using hydrogenation catalysts such as palladium on carbon.
Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Piperidine derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its structural features are often found in pharmacologically active compounds, making it a useful scaffold for drug discovery.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for the development of drugs for various diseases.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and pyridinyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate
- Tert-butyl 4-hydroxy-4-(pyridin-4-yl)piperidine-1-carboxylate
- Tert-butyl 4-hydroxy-4-(quinolin-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate is unique due to the specific positioning of the pyridinyl group at the 2-position, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
Tert-butyl 4-hydroxy-4-(pyridin-2-YL)piperidine-1-carboxylate, also known by its CAS number 90606-75-0, is a compound of significant interest in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 278.35 g/mol. The compound features a piperidine ring, a pyridine moiety, and a tert-butyl group, contributing to its unique biological properties.
Research indicates that the compound interacts with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and neurodegenerative diseases.
- Receptor Modulation : The presence of the pyridine group allows for interaction with neurotransmitter receptors, influencing neurological pathways.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent:
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibits the proliferation of cancer cell lines. For instance, it exhibited an IC50 value of approximately 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent activity compared to non-cancerous cells .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties:
- Neurotransmitter Interaction : It modulates neurotransmitter levels in the brain, which may provide protective effects against neurodegeneration. This action is likely mediated through its interaction with dopaminergic and serotonergic pathways.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- In Vivo Studies on Tumor Growth : In a murine model, administration of the compound resulted in significant inhibition of tumor growth in mice inoculated with MDA-MB-231 cells. The treatment reduced metastatic nodules and improved survival rates compared to controls .
- Safety Profile Assessment : Toxicity studies revealed a favorable safety profile, with lower toxicity observed in normal cells compared to cancerous ones, suggesting a therapeutic window that warrants further exploration .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-pyridin-2-ylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-14(2,3)20-13(18)17-10-7-15(19,8-11-17)12-6-4-5-9-16-12/h4-6,9,19H,7-8,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMUWLOVHGXEMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474572 | |
Record name | tert-Butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90606-75-0 | |
Record name | tert-Butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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